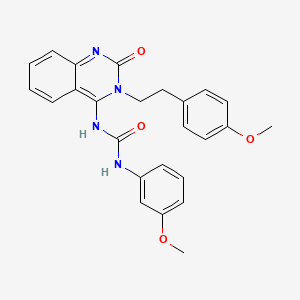
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is an organic compound that features a complex structure with multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: Starting with a precursor like 9,9-dimethylacridine, the acridine core can be synthesized through cyclization reactions.
Functionalization of the Phenyl Ring: The phenyl group can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the acridine derivative with the phenylmethanone moiety under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological interactions due to its aromatic structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in materials science, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action for (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be crucial for its function in devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Derivatives: Compounds with similar acridine cores.
Phenylmethanone Derivatives: Compounds with similar ketone functionalities.
Uniqueness
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is unique due to its specific combination of acridine and phenylmethanone moieties, which might confer distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C28H23NO |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
[4-(9,9-dimethylacridin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)23-12-6-8-14-25(23)29(26-15-9-7-13-24(26)28)22-18-16-21(17-19-22)27(30)20-10-4-3-5-11-20/h3-19H,1-2H3 |
InChI-Schlüssel |
UTQSVLIXPJOPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)

![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)




![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
